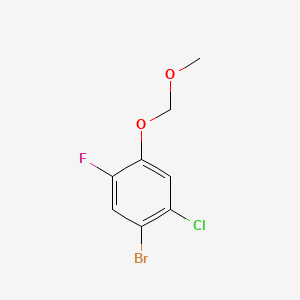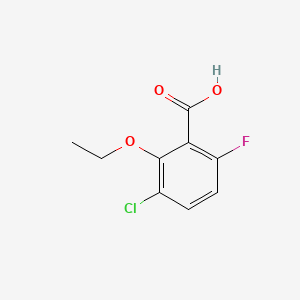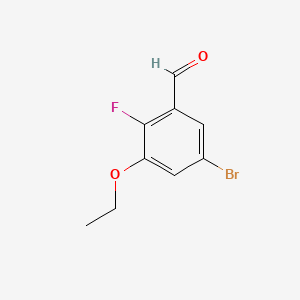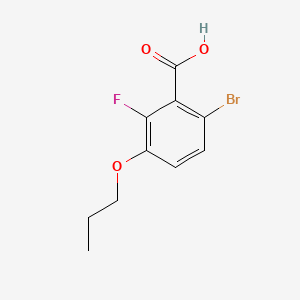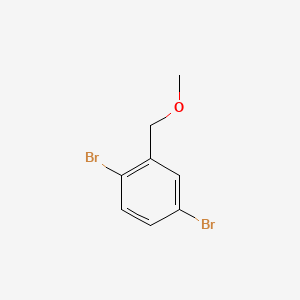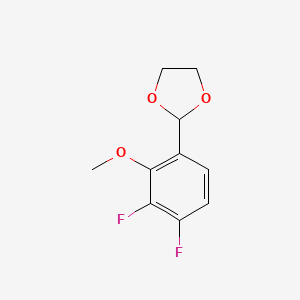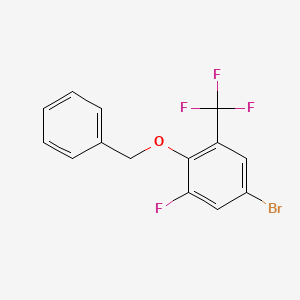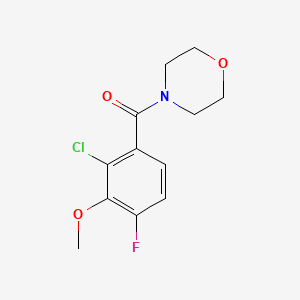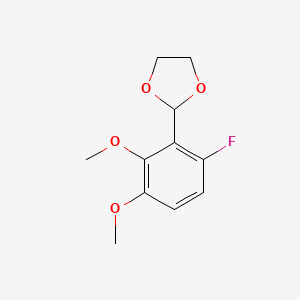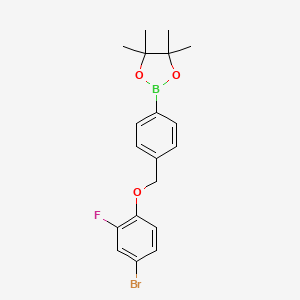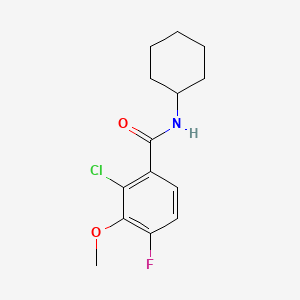
2-Chloro-N-cyclohexyl-4-fluoro-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-cyclohexyl-4-fluoro-3-methoxybenzamide is a chemical compound with the CAS Number: 2586126-81-8 . It has a molecular weight of 285.75 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C14H17ClFNO2/c1-19-13-11 (16)8-7-10 (12 (13)15)14 (18)17-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3, (H,17,18) .科学研究应用
2-Chloro-N-cyclohexyl-4-fluoro-3-methoxybenzamide has been studied extensively in the scientific community. It has been used as a catalyst in organic synthesis, as an inhibitor of enzymes, and as a ligand for metal complexes. This compound has also been studied for its potential applications in medicinal chemistry, materials science, and biochemistry. In particular, this compound has been used in the synthesis of drugs, polymers, and other chemical compounds.
作用机制
The mechanism of action of 2-Chloro-N-cyclohexyl-4-fluoro-3-methoxybenzamide depends on its application. In organic synthesis, this compound acts as a catalyst, promoting the formation of new bonds between two molecules. In medicinal chemistry, this compound acts as an inhibitor of enzymes, blocking the activity of certain enzymes and preventing them from catalyzing reactions. In materials science, this compound acts as a ligand for metal complexes, forming strong bonds between the metal and the ligand.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. In particular, this compound has been found to inhibit the activity of certain enzymes, such as the enzymes involved in the metabolism of drugs. This compound has also been found to have anti-inflammatory and anti-cancer properties. In addition, this compound has been studied for its potential to reduce the toxicity of certain drugs and to increase the bioavailability of certain drugs.
实验室实验的优点和局限性
2-Chloro-N-cyclohexyl-4-fluoro-3-methoxybenzamide has several advantages and limitations for lab experiments. One advantage is that this compound is a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. Another advantage is that this compound is relatively stable and can be stored for long periods of time without degradation. However, this compound is not soluble in water, making it difficult to use in certain types of experiments. In addition, this compound is toxic and should be handled with caution.
未来方向
There are a number of potential future directions for research on 2-Chloro-N-cyclohexyl-4-fluoro-3-methoxybenzamide. One potential direction is to further explore the biochemical and physiological effects of this compound. Another potential direction is to study the potential applications of this compound in materials science, such as its potential use as a ligand for metal complexes. In addition, further research could be done to optimize the synthesis of this compound and to explore the potential of this compound as an inhibitor of enzymes. Finally, further research could be done to explore the potential of this compound as an anti-inflammatory and anti-cancer agent.
合成方法
2-Chloro-N-cyclohexyl-4-fluoro-3-methoxybenzamide can be synthesized via a variety of methods. One method involves the reaction of 2-chloro-4-fluoro-3-methoxybenzyl chloride with N-cyclohexyl-2-aminopyridine in the presence of sodium hydroxide. This reaction produces this compound in a yield of 78%. Other methods of synthesis include the reaction of 2-chloro-4-fluoro-3-methoxybenzaldehyde with N-cyclohexyl-2-aminopyridine, the reaction of 2-chloro-4-fluoro-3-methoxybenzyl bromide with N-cyclohexyl-2-aminopyridine, and the reaction of 2-chloro-4-fluoro-3-methoxybenzyl iodide with N-cyclohexyl-2-aminopyridine.
安全和危害
属性
IUPAC Name |
2-chloro-N-cyclohexyl-4-fluoro-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO2/c1-19-13-11(16)8-7-10(12(13)15)14(18)17-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATPLHUOEBRVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)C(=O)NC2CCCCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.74 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

